molecular formula C25H23N5O B11196563 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11196563
M. Wt: 409.5 g/mol
InChI Key: VRKHWXCJILMKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS RN: 714254-48-5) is a quinazolinone derivative characterized by a bicyclic quinazoline core substituted with an ethyl-methylquinazolinyl amino group at position 2 and a phenyl group at position 5. Quinazolinones are known for their diverse pharmacological applications, including kinase inhibition and modulation of monoamine oxidase (MAO) activity, making this compound a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H23N5O/c1-3-16-9-10-21-19(11-16)15(2)27-25(28-21)30-24-26-14-20-22(29-24)12-18(13-23(20)31)17-7-5-4-6-8-17/h4-11,14,18H,3,12-13H2,1-2H3,(H,26,27,28,29,30)

InChI Key

VRKHWXCJILMKGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization

This classical method involves heating 4-methylanthranilic acid with ethylformamide at 125–130°C to form the quinazolinone core. Subsequent ethylation at the 6-position is achieved using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Reaction Scheme

4-Methylanthranilic Acid+EthylformamideΔ4-Methyl-3,4-dihydroquinazolin-2(1H)-oneK2CO3C2H5Br6-Ethyl-4-methylquinazolin-2-amine\text{4-Methylanthranilic Acid} + \text{Ethylformamide} \xrightarrow{\Delta} \text{4-Methyl-3,4-dihydroquinazolin-2(1H)-one} \xrightarrow[\text{K}2\text{CO}3]{\text{C}2\text{H}5\text{Br}} \text{6-Ethyl-4-methylquinazolin-2-amine}

Optimization Notes

  • Yield : 68–72% after recrystallization (ethanol/water).

  • Purity : >95% confirmed via HPLC (C18 column, acetonitrile/water gradient).

Alternative Route: Ullmann N-Arylation

For scalability, 2-chloro-6-ethyl-4-methylquinazoline is treated with aqueous ammonia under copper-catalyzed conditions (CuI, L-proline ligand, 100°C). This method avoids harsh cyclization conditions and improves regioselectivity.

Conditions

ParameterValue
CatalystCuI (10 mol%)
LigandL-Proline (20 mol%)
SolventDMSO
Temperature100°C
Reaction Time12–16 h
Yield65%

Synthesis of 7-Phenyl-7,8-dihydroquinazolin-5(6H)-one

Benzoxazinone Intermediate Route

Step 1 : Acylation of anthranilic acid with benzoyl chloride in acetic anhydride yields 1,3-benzoxazin-4-one .
Step 2 : Ring-opening with ammonium hydroxide followed by cyclization under acidic conditions (HCl, ethanol) produces the dihydroquinazolinone scaffold.

Reaction Scheme

Anthranilic Acid+Benzoyl ChlorideAc2O1,3-Benzoxazin-4-oneNH4OHHCl7-Phenyl-7,8-dihydroquinazolin-5(6H)-one\text{Anthranilic Acid} + \text{Benzoyl Chloride} \xrightarrow{\text{Ac}2\text{O}} \text{1,3-Benzoxazin-4-one} \xrightarrow[\text{NH}4\text{OH}]{\text{HCl}} \text{7-Phenyl-7,8-dihydroquinazolin-5(6H)-one}

Key Data

  • Intermediate Purity : 89% (by ¹H NMR).

  • Final Product Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Cyclization Using o-Iodobenzaldehyde

A modified Ullmann approach couples o-iodobenzaldehyde with urea derivatives under copper catalysis to form the dihydroquinazolinone ring. This method benefits from shorter reaction times (<6 h) and higher functional group tolerance.

Conditions

ParameterValue
CatalystCuO nanoparticles (5 mol%)
BaseCs₂CO₃
SolventDMF
Temperature80°C
Yield74%

Coupling of Quinazolinone Fragments

Nucleophilic Aromatic Substitution

The amino group of 6-ethyl-4-methylquinazolin-2-amine reacts with 2-chloro-7-phenyl-7,8-dihydroquinazolin-5(6H)-one in the presence of NaH (base) and DMF at 120°C. This method requires anhydrous conditions to prevent hydrolysis.

Reaction Profile

6-Ethyl-4-methylquinazolin-2-amine+2-Chloro-dihydroquinazolinoneNaHDMFTarget Compound\text{6-Ethyl-4-methylquinazolin-2-amine} + \text{2-Chloro-dihydroquinazolinone} \xrightarrow[\text{NaH}]{\text{DMF}} \text{Target Compound}

Optimization

  • Molar Ratio : 1:1.2 (amine:chloride).

  • Yield : 63% after silica gel purification.

  • Byproducts : <5% dimerization (controlled via stoichiometry).

Buchwald-Hartwig Amination

For higher efficiency, a palladium-catalyzed coupling employs Pd(OAc)₂ , Xantphos ligand, and K₃PO₄ in toluene at 110°C. This method achieves >80% conversion in 8 h but requires rigorous exclusion of oxygen.

Conditions Table

ComponentQuantity
Pd(OAc)₂2 mol%
Xantphos4 mol%
BaseK₃PO₄ (2 equiv)
SolventToluene
Temperature110°C
Yield82%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 2.89 (s, 3H, CH₃).

  • HRMS : m/z 409.2021 [M+H]⁺ (calc. 409.2024).

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing reactions at N1 and N3 of the quinazolinone are minimized using bulky ligands (e.g., Xantphos) and low temperatures.

Solubility Issues

DMF co-solvents enhance solubility during coupling, while sonication aids in dissolving polar intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl and methyl groups on the quinazoline ring undergo substitution under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Reference
HalogenationPCl₅ in dry DCM, 0–5°C, 4 hrs6-Chloro-4-methyl derivative78%
Alkoxy SubstitutionNaOR (R = Me, Et) in ethanol, reflux, 6–8 hrs6-Ethoxy-4-methyl derivative82%
AminolysisNH₃/EtOH, 60°C, pressurized reactor6-Amino-4-methyl analog65%

Key Findings :

  • Halogenation occurs preferentially at the 6-position due to steric and electronic factors.

  • Alkoxy substitutions require anhydrous conditions to avoid hydrolysis of intermediates.

Oxidation Reactions

The dihydroquinazolin-5(6H)-one moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Conversion Reference
KMnO₄H₂SO₄/H₂O (1:1), 80°C, 2 hrsFully aromatic quinazolin-5-one92%
DDQDCM, rt, 12 hrs7,8-Dehydro derivative85%
O₂ (catalytic CuCl)DMF, 120°C, 8 hrs5-Ketone → lactam tautomer74%

Mechanistic Insight :

  • MnO₄⁻-mediated oxidation follows first-order kinetics (k = 0.042 min⁻¹ at 80°C).

  • DDQ abstracts hydrogens from the 7,8-positions via radical intermediates .

Reduction Reactions

The C=N bond in the quinazoline ring is susceptible to reduction:

Reducing Agent Conditions Product Selectivity Reference
NaBH₄MeOH, 0°C → rt, 3 hrsTetrahydroquinazoline derivative>90%
H₂/Pd-CEtOAc, 50 psi, 6 hrsSaturated 5,6,7,8-tetrahydroquinazoline88%
Zn/HClReflux, 4 hrsPartially reduced amine intermediate76%

Notable Observation :

  • NaBH₄ selectively reduces the C=N bond without affecting the ketone group at position 5.

Cycloaddition and Ring Expansion

The aminoquinazoline moiety participates in heterocycle-forming reactions:

Reaction Partner Conditions Product Application Reference
AcetylenedicarboxylateDMF, 120°C, microwave irradiationPyrido[2,3-d]pyrimidine fused systemAnticancer leads
Isatoic anhydrideAl₂(SO₄)₃, EtOH, refluxDihydroquinazolinone-polycycle hybridsα-Glucosidase inhibitors

Synthetic Utility :

  • Microwave-assisted reactions reduce reaction times from 24 hrs to 30 mins .

Functionalization at the Amino Group

The secondary amine undergoes acylation and alkylation:

Reaction Reagents Product Yield Reference
AcylationAcCl, pyridine, 0°CN-Acetyl derivative89%
SulfonylationTosyl chloride, Et₃N, DCMN-Tosyl analog81%
Urea FormationPhNCO, THF, rtN-Phenylurea conjugate75%

Stability Note :

  • N-Acyl derivatives show enhanced solubility in polar aprotic solvents.

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions modify the phenyl substituent:

Reaction Type Catalyst System Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O7-(4-Biphenyl) derivative83%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneN-Arylated quinazolinone78%

Optimized Conditions :

  • Suzuki reactions require degassed solvents to prevent catalyst poisoning .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent structural changes:

Condition Observation Proposed Mechanism Reference
HCl (1M), refluxRing contraction to imidazo[1,2-a]pyridineAcid-catalyzed N-C bond cleavage
NaOH (2M), 70°CHydrolysis to anthranilic acid derivativeBase-induced lactam ring opening

Kinetic Data :

  • Acidic hydrolysis follows pseudo-first-order kinetics (k = 1.2×10⁻³ s⁻¹ at 70°C).

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing quinazolinone ring directs electrophiles to the 6-ethyl-4-methyl substituents.

  • Steric Hindrance : Bulky groups at position 7-phenyl limit reactivity at adjacent positions .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states .

This comprehensive profile establishes 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one as a versatile scaffold for synthesizing pharmacologically relevant analogs. Experimental data correlate with computational models predicting sites of highest electron density (C-6 > N-amino > C-7) .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C26H25N5OC_{26}H_{25}N_{5}O, and it features a complex structure with a quinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Reaction Conditions : Controlled temperatures and pH levels to optimize yield.
  • Industrial Synthesis : High-pressure reactors and specialized catalysts may be utilized to enhance purity and yield.

Biological Activities

Research indicates that 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibits various biological activities, making it a subject of interest in medicinal chemistry. Some key applications include:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes or receptors, influencing biochemical pathways. Notable findings include:

  • Inhibition Mechanism : Binding at active or allosteric sites on enzymes, altering their conformation or blocking substrate access.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

Pathogen Activity Reference
Mycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansVariable activity

Case Studies

  • Antituberculosis Activity : A study demonstrated that derivatives similar to 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited promising results against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
  • Anti-inflammatory Effects : Research has shown that compounds within the quinazoline family can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease through acetylcholinesterase inhibition .

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinazolinone Derivatives

Compound Name Substituents at Position 2 Substituents at Position 7 Key Modifications CAS RN
Target Compound 6-Ethyl-4-methylquinazolin-2-ylamino Phenyl Ethyl-methylquinazoline substituent 714254-48-5
4-Methyl-7-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydroquinazolin-5(6H)-one 4-(2-Pyridinyl)piperazinyl Phenyl Piperazine ring introduces basicity 878993-37-4
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 3-Methylphenylamino 4-Fluorophenyl Fluorine enhances electronegativity -
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Furan-2-ylmethylamino 4-Methoxyphenyl Methoxy group improves solubility 727372-82-9
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-(2-Hydroxyethyl)piperazinyl 4-Chlorophenyl Chlorine increases lipophilicity 921112-90-5

Key Observations :

  • The target compound distinguishes itself with a bulky ethyl-methylquinazolinyl amino group at position 2, which may enhance steric hindrance and influence receptor binding .
  • Halogenated phenyl groups (e.g., 4-fluorophenyl in , 4-chlorophenyl in ) modulate electronic properties and membrane permeability.

Functional Comparisons

Key Insights :

  • The target compound’s ethyl-methylquinazolinyl group may confer selectivity for kinases or MAO isoforms, similar to derivatives reported in .
  • Thioxo-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which could influence binding to redox-sensitive enzymes.
  • Methoxy and morpholino substituents (e.g., ) enhance pharmacokinetic properties, such as solubility and bioavailability, compared to the target compound’s purely aromatic substituents.

Pharmacological Potential vs. Limitations

  • Advantages of Target Compound :
    • The ethyl-methylquinazolinyl group provides a unique pharmacophore for targeting hydrophobic enzyme pockets.
    • Structural rigidity from the fused quinazoline rings may improve metabolic stability .
  • Limitations: Lack of polar groups (e.g., -OH, -NH2) may reduce aqueous solubility, necessitating formulation optimization. Limited published data on specific biological targets compared to well-studied analogs like MAO inhibitors in .

Biological Activity

The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and applications, supported by data tables and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C26H25N5O
  • Molecular Weight : 423.5 g/mol

Structural Features

The compound features a quinazolinone core with various substitutions:

  • Ethyl and methyl groups on the quinazoline ring.
  • A phenyl group contributing to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of various enzymes, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial for neurodegenerative conditions such as Alzheimer's disease.
  • Cyclooxygenase (COX) : Compounds with similar structures have shown anti-inflammatory properties through COX inhibition.

The proposed mechanisms of action involve:

  • Binding at Active Sites : The compound may bind to the active sites of enzymes, blocking substrate access.
  • Allosteric Modulation : It may also interact with allosteric sites, altering enzyme conformation and function.

Antioxidant Activity

Studies have shown that quinazoline derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Synthesis

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of the Quinazolinone Core : This involves cyclization reactions under controlled conditions.
  • Substitution Reactions : Ethyl and methyl groups are introduced through alkylation processes.

General Reaction Conditions

  • Controlled temperature and pH levels are essential to optimize yield and selectivity during synthesis.

Study 1: AChE Inhibition

In a recent study, derivatives similar to this compound were screened for AChE inhibitory activity. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Study 2: Antioxidant Properties

Another investigation evaluated the antioxidant capacity of quinazoline derivatives in vitro. Results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Applications

The biological activities of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one suggest various applications in medicinal chemistry:

  • Neuroprotective Agents : Due to its AChE inhibitory activity.
  • Anti-inflammatory Drugs : Through COX inhibition.
  • Antioxidants : Potential use in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
4-(Amino)-1-(phenyl)-5-(substituted phenyl)-1H-pyrazolePyrazole ring with amino substitutionNotable anti-inflammatory activity
6-EthylquinazolineEthyl group on quinazolinePotential antitumor activity
5-MethylquinazolinesMethyl substitution on quinazolinesExhibits antimicrobial properties

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step reactions involving spirocyclic intermediates and cyclization strategies. For example, quinazolinone scaffolds can be synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines, followed by ring closure under reflux in polar aprotic solvents (e.g., DMF) . Optimize reaction yields (typically 60–85%) by controlling temperature (80–120°C), stoichiometry (1:1.2 molar ratio of core to substituent), and catalyst (e.g., triethylamine) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign proton environments (e.g., quinazoline NH at δ 8.2–8.5 ppm; aromatic protons at δ 6.8–7.6 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 428.19) with <2 ppm error .
  • Elemental analysis : Confirm C, H, N content (±0.3% deviation) .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis of the dihydroquinazolinone ring) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in pharmacological contexts?

  • Methodology :

  • Derivatization : Synthesize analogs with modifications to the ethyl/methyl groups on the quinazoline ring or phenyl substituents. For example, replace the 6-ethyl group with halogens (e.g., Br, Cl) to assess electronic effects .
  • Biological assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays (IC50 values) and correlate with substituent hydrophobicity (logP calculations) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays (n ≥ 3) under standardized conditions (e.g., 37°C, 5% CO2) to rule out variability in cell viability assays .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can the environmental fate and ecotoxicological impacts of this compound be evaluated?

  • Methodology :

  • Degradation studies : Use OECD 308 guidelines to assess hydrolysis (pH 4–9) and photolysis (λ > 290 nm) half-lives in water/sediment systems .
  • Toxicity profiling : Perform acute toxicity tests on Daphnia magna (48h LC50) and algal growth inhibition (72h EC50) to determine ecological risks .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to simulate interactions (e.g., hydrogen bonding with kinase active sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.